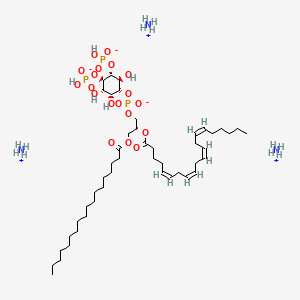
L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt) is a phospholipid found in the plasma membrane of cells. It plays a crucial role in various cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. This compound is particularly significant in the brain, where it is involved in neurotransmission and other neural functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-alpha-phosphatidylinositol-4,5-bisphosphate can be synthesized from phosphatidylinositol-4-phosphate through a phosphorylation reaction. The reaction typically involves the use of specific kinases and ATP as a phosphate donor . The synthetic route can be summarized as follows:
Starting Material: Phosphatidylinositol-4-phosphate.
Reagents: Kinases, ATP.
Conditions: Aqueous buffer, physiological pH, and temperature.
Industrial Production Methods
Industrial production of L-alpha-phosphatidylinositol-4,5-bisphosphate often involves extraction from porcine brain tissue. The process includes homogenization, centrifugation, and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
L-alpha-phosphatidylinositol-4,5-bisphosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate and diacylglycerol.
Phosphorylation: By PI 3-kinase, converting it to phosphatidylinositol-3,4,5-trisphosphate.
Common Reagents and Conditions
Hydrolysis: Phospholipase C, physiological pH, and temperature.
Phosphorylation: PI 3-kinase, ATP, aqueous buffer.
Major Products
Hydrolysis: Inositol 1,4,5-triphosphate and diacylglycerol.
Phosphorylation: Phosphatidylinositol-3,4,5-trisphosphate.
Scientific Research Applications
L-alpha-phosphatidylinositol-4,5-bisphosphate is widely used in scientific research due to its role in various cellular processes. Some of its applications include:
Mechanism of Action
L-alpha-phosphatidylinositol-4,5-bisphosphate exerts its effects by acting as a substrate for various enzymes involved in signal transduction pathways. It is hydrolyzed by phospholipase C to produce inositol 1,4,5-triphosphate and diacylglycerol, which act as second messengers in cellular signaling . Additionally, it can be phosphorylated by PI 3-kinase to form phosphatidylinositol-3,4,5-trisphosphate, which activates downstream signaling components such as protein kinase AKT .
Comparison with Similar Compounds
L-alpha-phosphatidylinositol-4,5-bisphosphate is unique due to its specific role in signal transduction and its presence in the brain. Similar compounds include:
Phosphatidylinositol-3,4,5-trisphosphate: Another signaling phospholipid involved in cellular signaling pathways.
Phosphatidylinositol-4-phosphate: A precursor in the synthesis of L-alpha-phosphatidylinositol-4,5-bisphosphate.
Phosphatidylinositol: The parent compound from which various phosphorylated derivatives are synthesized.
L-alpha-phosphatidylinositol-4,5-bisphosphate stands out due to its specific involvement in the recruitment of endocytic coats and its critical role in the early stages of vesicle formation .
Properties
Molecular Formula |
C47H94N3O19P3 |
|---|---|
Molecular Weight |
1098.2 g/mol |
IUPAC Name |
triazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C47H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;;;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);3*1H3/b13-11-,19-17-,24-22-,30-28-;;;/t39-,42-,43+,44+,45-,46-,47-;;;/m1.../s1 |
InChI Key |
GAIOWTITBYPFJE-WGJQOQIESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















